Hexylitaconic Acid

Description

Hexylitaconic Acid is a natural product found in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.

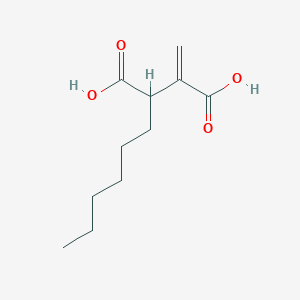

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-3-methylidenebutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMDCNSGDQBQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexylitaconic Acid: A Fungal Metabolite on the Rise - A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hexylitaconic acid, a bioactive secondary metabolite produced by various fungal species. This document details the fungal sources, cultivation methodologies, extraction and purification protocols, and analytical characterization of this promising natural product.

Introduction to this compound

This compound (2-hexyl-3-methylidenebutanedioic acid) is a dicarboxylic acid belonging to the group of alkylitaconic acids.[1] First isolated as a plant growth regulator from Aspergillus niger K-88, it has since been identified from a range of other fungal genera, including Arthrinium, Curvularia, and Penicillium.[2][3][4] The molecule, with the chemical formula C₁₁H₁₈O₄, has garnered significant interest due to its diverse biological activities, including antitumor and antimicrobial properties.[4][5] Its structural similarity to itaconic acid, a well-known platform chemical, further highlights its potential for various biotechnological applications.[1]

Fungal Sources and Production

Several fungal species have been identified as producers of this compound and its derivatives. The production levels can vary significantly depending on the fungal strain and cultivation conditions.

Table 1: Fungal Sources and Reported Yields of this compound and its Derivatives

| Fungal Species | Compound | Yield | Reference |

| Aspergillus niger K-88 | (+)-Hexylitaconic Acid | 14 mg/L | [2] |

| Aspergillus niger AN27 | This compound | 14 mg/L | [6] |

| Aspergillus niger (engineered strain SP2) | Hexylitaconic Acids (B, C, and D) | 2.7 g/L | [5] |

| Curvularia sp. T12 | This compound | 2.2 mg from large scale fermentation | [5] |

| Penicillium sp. (marine sponge-derived) | (3S)-Hexylitaconic Acid and derivatives | Not specified | [7] |

| Arthrinium sp. | (-)-Hexylitaconic Acid | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation (Submerged Fermentation)

The following protocol is a generalized procedure based on methods reported for Aspergillus niger and other relevant fungi. Optimization of media components and culture parameters is recommended for specific fungal strains.

3.1.1. Culture Media

A variety of culture media can be employed for the production of this compound. Two examples are provided below:

-

Czapek-Dox Medium (for Aspergillus niger K-88):

-

Sucrose: 30 g/L

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Adjust pH to 5.5-6.0 before sterilization.

-

-

GM2 Liquid Medium (for Aspergillus niger S17-5):

-

Glucose: 130 g/L

-

MgSO₄·7H₂O: 1 g/L

-

FeCl₂·4H₂O: 1.25 mg/L

-

NH₄NO₃: 3 g/L

-

KH₂PO₄: 0.1 g/L

-

CaCl₂: 625 mg/L

-

ZnSO₄·7H₂O: 8 mg/L

-

CuSO₄·5H₂O: 15 mg/L

-

3.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a suitable seed culture medium with spores or mycelial fragments of the desired fungal strain. Incubate at 25-30°C on a rotary shaker (150-200 rpm) for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture in a fermenter or shake flasks at 25-30°C with agitation (150-200 rpm) for 7-14 days. Maintain a low pH (around 3.0) to favor acid production.[2]

-

Monitoring: Monitor the fermentation process by measuring pH, biomass, and substrate consumption.

Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.[9][10]

-

Separation of Biomass: After fermentation, separate the fungal biomass from the culture broth by filtration through cheesecloth or filter paper.

-

Acidification: Acidify the cell-free supernatant to a pH of 2-3 with a suitable acid (e.g., 2M HCl).

-

Solvent Extraction: Extract the acidified supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate or diethyl ether.[11] Pool the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve the separation of acidic compounds.[3][12]

-

Fraction Collection: Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

-

-

Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Biosynthesis of this compound

The biosynthesis of this compound is closely related to the well-established itaconic acid pathway in fungi.[5] The proposed pathway starts with precursors from the central carbon metabolism.

The key steps in the proposed biosynthetic pathway are:

-

Condensation: Acetyl-CoA and oxaloacetate are condensed to form citrate.

-

Isomerization: Citrate is isomerized to cis-aconitate.

-

Alkylation: A hexyl group is introduced, likely via a fatty acid synthase-like mechanism, to form hexylaconitic acid.

-

Decarboxylation: The final step involves the decarboxylation of hexylaconitic acid by a cis-aconitate decarboxylase-like enzyme to yield this compound.[5]

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.33 (s, 1H), 5.85 (s, 1H), 3.45 (t, J=7.5 Hz, 1H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H), 1.40-1.20 (m, 6H), 0.88 (t, J=7.0 Hz, 3H) | [5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 179.8, 170.8, 137.9, 129.3, 50.1, 31.5, 29.0, 28.8, 22.5, 14.0 | [5] |

| Mass Spectrometry (ESI-MS) | (+)-ESI-MS m/z: 237 [M+Na]⁺(-)-ESI-MS m/z: 213 [M-H]⁻ | [5] |

The ¹H NMR spectrum shows characteristic signals for the two vinyl protons of the methylidene group at 6.33 and 5.85 ppm. The ¹³C NMR spectrum confirms the presence of two carboxylic acid carbons, two sp² carbons of the double bond, and the carbons of the hexyl chain.

Conclusion

This compound represents a versatile fungal metabolite with significant potential in various fields, particularly in drug development. This guide provides a comprehensive overview of the current knowledge on its discovery, production, and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full potential of this intriguing natural product. Further research focusing on strain improvement and fermentation optimization could lead to industrially viable production processes, paving the way for its broader application.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 4. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. redalyc.org [redalyc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. CN101979368A - A method for salting out and extracting organic acids in fermentation broth - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Hexylitaconic Acid Production in Marine-Derived Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of hexylitaconic acid and its derivatives by marine-derived fungi. This compound, a C11 dicarboxylic acid, and its related compounds have garnered significant interest due to their diverse biological activities, including potential as anti-inflammatory and anti-cancer agents. This document details the known fungal producers, biosynthetic pathways, quantitative production data, and detailed experimental protocols for the isolation, purification, and quantification of these valuable secondary metabolites.

Natural Producers of this compound

Several species of marine-derived fungi have been identified as natural producers of this compound and its oxygenated or dimeric derivatives. The primary genera known to synthesize these compounds are Penicillium, Aspergillus, and Arthrinium. These fungi have been isolated from various marine sources, including sponges and sediments, highlighting the rich chemical diversity of marine microbial ecosystems.

Table 1: Marine-Derived Fungal Producers of this compound and its Derivatives

| Fungal Species | Marine Source | Compound(s) Produced | Reference(s) |

| Penicillium sp. | Sponge | (3S)-hexylitaconic acid and new oxygenated this compound derivatives | [1][2][3] |

| Aspergillus welwitschiae CUGBMF180262 | Marine-derived | 3-(5-methoxycarbonylpentyl)-4-methylfuran-2,5-dione, asperwelwinates A and B (dimeric analogues), and asperitaconic acid C | [4][5] |

| Arthrinium sp. | Marine-derived | (-)-Hexylitaconic acid | [6] |

| Aspergillus niger | Not specified as marine-derived in all studies, but a known producer of related compounds | Hexylitaconic acids B, C, and D | [1] |

| Penicillium striatisporum | Not specified as marine-derived in all studies, but a known producer | This compound | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster and key enzymatic steps. Research in Aspergillus niger has significantly elucidated the pathway, which is analogous to the well-understood itaconic acid biosynthesis.

The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. This is followed by a series of enzymatic modifications, including the action of a fatty acid synthase or a highly reducing polyketide synthase to generate the characteristic hexyl "tail". A crucial step in the formation of this compound from its precursor, hexylaconitic acid, is a decarboxylation reaction. This reaction is catalyzed by an aconitate decarboxylase, an enzyme encoded by a gene that, in Aspergillus niger, is located outside of the main alkylcitric acid biosynthetic gene cluster. Overexpression of this gene, along with the cluster-specific transcriptional regulator, has been shown to significantly shift production from hexylaconitic acids to hexylitaconic acids.

Signaling Pathways Influencing Production

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. While a direct signaling pathway controlling this compound biosynthesis has not been fully elucidated, general regulatory mechanisms in marine fungi suggest the involvement of pathways such as the Cell Wall Integrity (CWI) pathway and responses to oxidative stress. Reactive Oxygen Species (ROS) have been identified as signaling molecules in fungal-fungal interactions, which can trigger the expression of biosynthetic gene clusters. It is plausible that such signaling cascades influence the transcriptional regulation of the this compound gene cluster.

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the fungal strain and cultivation conditions. Genetic engineering approaches have demonstrated the potential to dramatically increase production.

Table 2: Quantitative Production of this compound and Related Compounds

| Fungal Strain | Condition | Compound(s) | Yield | Reference(s) |

| Aspergillus niger (akcR overexpression) | Genetically Modified | Hexylaconitic acid A | ~8.0 g/L (94.1% of total alkylcitric acids) | [1] |

| Aspergillus niger (akcR and NRRL3_00504 overexpression) | Genetically Modified | Hexylitaconic acids B, C, and D | ~5.1 g/L (64% of total alkylcitric acids) | [1] |

| Arthrinium sp. | Wild Type | (-)-Hexylitaconic acid | 50 µg/mL (IC50 for p53-HDM2 inhibition) | [6] |

Experimental Protocols

The following section outlines a synthesized protocol for the isolation, purification, and quantification of this compound from marine-derived fungal cultures, based on established methodologies for fungal secondary metabolites.

Fungal Cultivation and Extraction

-

Inoculation and Cultivation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) with the desired marine-derived fungus.

-

Incubate the culture under appropriate conditions of temperature, agitation, and duration to promote secondary metabolite production.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system, to separate fractions based on polarity.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an acidifying agent like formic acid to ensure the protonation of the carboxylic acid groups.

-

Structure Elucidation and Quantification

-

Structure Elucidation:

-

Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

-

-

Quantification:

-

Quantify the concentration of this compound in the crude extract or culture broth using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Develop a calibration curve with a purified standard of this compound to ensure accurate quantification.

-

Conclusion

Marine-derived fungi represent a promising and largely untapped source of novel bioactive compounds, including this compound and its derivatives. Understanding the fungal producers, their biosynthetic capabilities, and the regulatory networks governing production is crucial for harnessing their full potential. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds, from initial discovery to quantitative analysis, thereby supporting the advancement of natural product-based drug discovery and development. Further research into the specific signaling pathways and optimization of culture conditions will be key to unlocking higher yields and novel derivatives of this compound.

References

- 1. Biosynthesis of Alkylcitric Acids in Aspergillus niger Involves Both Co-localized and Unlinked Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of citrate synthase from the citric acid-accumulating fungus, Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Hexylitaconic Acid in Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid, a C11-dicarboxylic acid, is a secondary metabolite produced by various Aspergillus species. It belongs to the broader class of alkylcitric acids, which are characterized by a saturated alkyl "tail" and a citrate-derived "head". This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymes, their corresponding genes, and the regulatory mechanisms involved. Furthermore, this guide presents detailed experimental protocols for the study of this pathway and summarizes relevant quantitative data to aid in the development of robust production strategies.

Introduction

Filamentous fungi, particularly of the genus Aspergillus, are prolific producers of a diverse array of secondary metabolites with significant industrial and pharmaceutical applications.[1] Among these are the alkylcitric acids, a family of compounds that includes this compound. This compound and its derivatives have garnered interest due to their potential biological activities. Understanding the biosynthesis of this molecule is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

This guide will focus on the core biosynthetic pathway leading to this compound in Aspergillus species, primarily drawing on research conducted in Aspergillus niger and its comparison to the well-understood itaconic acid pathway in Aspergillus terreus.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized metabolic pathway that diverges from primary metabolism. The key step in its formation is the decarboxylation of its precursor, hexylaconitic acid.

Key Enzymes and Genes

The central enzyme in the conversion of hexylaconitic acid to this compound is hexylaconitic acid decarboxylase . This enzyme is encoded by the hadA gene. In Aspergillus niger, this gene is identified as NRRL3_00504. While the biosynthetic genes for many secondary metabolites are co-located in biosynthetic gene clusters (BGCs), the hadA gene in A. niger is located on a different chromosome from the main alkylcitric acid gene cluster. This highlights that both co-localized and unlinked genes can be involved in the biosynthesis of these compounds.[1]

The Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is analogous to the itaconic acid pathway. The initial steps involve the formation of an alkyl-citrate derivative, which is then processed to yield the final product.

The core reaction is as follows:

Hexylaconitic Acid → this compound + CO₂

This reaction is catalyzed by the HadA enzyme. The pathway is initiated by the condensation of an activated hexyl fatty acid with oxaloacetate, a reaction likely catalyzed by a synthase within the alkylcitric acid gene cluster, to form hexylcitric acid. This is then likely dehydrated to form hexylaconitic acid, the direct substrate for HadA.

Regulation of the Pathway

The biosynthesis of alkylcitric acids, including this compound, is under the control of a transcriptional regulator. In A. niger, this regulator is encoded by the akcR gene. Overexpression of akcR has been shown to significantly increase the production of alkylcitric acids.[1] This suggests that AkcR acts as a positive regulator, activating the expression of the genes within the alkylcitric acid biosynthetic gene cluster.

Quantitative Data

The production of this compound and related compounds can be significantly enhanced through genetic engineering. The following tables summarize the quantitative data from studies involving the overexpression of the transcriptional regulator akcR and the hexylaconitic acid decarboxylase gene hadA in Aspergillus niger.

| Strain | Genotype | Total Alkylcitric Acids (g/L) | Hexylaconitic Acid A (%) | Hexylitaconic Acids (B, C, D) (%) | Reference |

| SP1 | akcROE | ~8.5 | 94.1 | 5 | [1] |

| SP2 | akcROEhadAOE | ~8.0 | 10 | 64 | [1] |

Table 1: Production of Alkylcitric Acids in Engineered A. niger Strains

| Compound | Production in SP1 (akcROE) (g/L) | Production in SP2 (akcROEhadAOE) (g/L) | Reference |

| Hexylaconitic Acid A | ~8.0 | ~0.8 | [1] |

| This compound B | 0.214 | 2.7 | [1] |

| This compound C | Not Reported | ~0.3 | [1] |

| This compound D | Not Reported | Not Reported | [1] |

Table 2: Titers of Specific Alkylcitric Acids in Engineered A. niger Strains

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions

-

Aspergillus niger Strains: Wild-type and engineered strains (e.g., with akcR and/or hadA overexpression) are typically used.

-

Minimal Medium (MM): For general cultivation and selection of transformants.

-

1% (w/v) Glucose

-

0.1% (w/v) Casamino acids

-

Standard salt solution and trace elements.

-

-

Complete Medium (CM): For robust growth and protoplast preparation.

-

Minimal Medium supplemented with 0.5% (w/v) yeast extract.

-

-

Production Medium: For inducing secondary metabolite production.

-

A typical medium contains a high carbon-to-nitrogen ratio. For example, a medium containing 80 g/L glucose, 0.5 g/L (NH₄)₂SO₄, and other essential salts can be used.

-

-

Incubation Conditions: Cultures are typically incubated at 28-30°C with shaking (e.g., 150-200 rpm) for 5-7 days for secondary metabolite production.

Gene Overexpression via Protoplast-Mediated Transformation

This protocol describes the overexpression of a gene of interest (e.g., akcR or hadA) in A. niger.

4.2.1. Protoplast Preparation

-

Inoculate 100 mL of liquid Complete Medium (CM) with 1 x 10⁸ spores of the recipient A. niger strain.

-

Incubate at 30°C with shaking at 150 rpm for 16-18 hours to obtain young mycelia.

-

Harvest the mycelia by filtration through sterile Miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).

-

Resuspend the mycelia in 20 mL of lytic enzyme solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum in 0.7 M NaCl, 0.2 M CaCl₂).

-

Incubate at 30°C with gentle shaking (80-100 rpm) for 2-3 hours, monitoring protoplast formation microscopically.

-

Filter the protoplast suspension through sterile Miracloth to remove mycelial debris.

-

Collect the protoplasts by centrifugation (e.g., 3000 x g for 10 minutes) and gently wash twice with sterile STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.

4.2.2. Transformation

-

To 100 µL of the protoplast suspension, add 5-10 µg of the plasmid DNA containing the gene of interest under a strong constitutive promoter (e.g., gpdA promoter) and a selection marker (e.g., pyrG or a hygromycin resistance gene).

-

Add 25 µL of PEG solution (e.g., 25% PEG 6000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and mix gently.

-

Incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and mix gently. Incubate at room temperature for 15 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

Plate the transformation mixture onto selective solid Minimal Medium (MM) containing the appropriate osmotic stabilizer (e.g., 1.2 M Sorbitol) and selective agent (if required).

-

Incubate at 30°C for 3-5 days until transformants appear.

Extraction of this compound

-

After cultivation, separate the mycelium from the culture broth by filtration.

-

Acidify the culture filtrate to pH 2-3 with a strong acid (e.g., 6 M HCl).

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound and other organic acids.

Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter.

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Example Gradient: 10% to 90% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength of 210 nm for the detection of the carboxyl functional groups.

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to determine the proton environment. Key signals for this compound include those for the alkyl chain, the methine proton adjacent to the carboxyl groups, and the exomethylene protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum to identify all carbon atoms, including the carboxyl carbons, the olefinic carbons of the exomethylene group, and the carbons of the hexyl chain.

-

-

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations within the spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

Conclusion

The biosynthesis of this compound in Aspergillus species represents a fascinating example of fungal secondary metabolism. The identification of the key enzyme, HadA, and the transcriptional regulator, AkcR, has paved the way for the rational engineering of Aspergillus niger for the enhanced production of this and other valuable alkylcitric acids. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this biosynthetic pathway, optimize production titers, and investigate the potential applications of this compound in various fields, including drug development. Future work may focus on elucidating the complete biosynthetic gene cluster for alkylcitric acids and exploring the substrate flexibility of the involved enzymes to generate novel, structurally diverse compounds.

References

Chemical structure and properties of 2-hexyl-3-methylidenebutanedioic acid

Introduction

Chemical Structure and Properties

2-Hexyl-3-methylidenebutanedioic acid is a dicarboxylic acid featuring a hexyl group at the 2-position and a methylidene (or methylene) group at the 3-position of a butanedioic acid backbone. The presence of the hexyl group is expected to significantly influence the physicochemical properties of the molecule compared to itaconic acid, primarily by increasing its lipophilicity and molecular weight.

Predicted Physicochemical Properties:

The properties of 2-hexyl-3-methylidenebutanedioic acid are anticipated to be a modification of the known properties of itaconic acid. The introduction of a C6 alkyl chain will likely decrease its water solubility and melting point while increasing its boiling point and octanol-water partition coefficient (LogP).

Table 1: Physicochemical Properties of Itaconic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [3] |

| Molecular Weight | 130.10 g/mol | [3] |

| Melting Point | 162-168 °C (decomposes) | [4][5] |

| Boiling Point | 268 °C | [5] |

| Density | 1.63 g/cm³ | [4] |

| Water Solubility | ~83 g/L at 20°C | [6][7] |

| pKa₁ | 3.84 - 3.85 | [5][6] |

| pKa₂ | 5.41 - 5.55 | [6][7] |

Spectroscopic Data for the Itaconic Acid Backbone:

The core spectroscopic features of 2-hexyl-3-methylidenebutanedioic acid would be dominated by the itaconic acid moiety.

Table 2: NMR Spectral Data for Itaconic Acid

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹H NMR | 6.33, 5.85, 3.40 | H₂O | [8] |

| ¹³C NMR | 183.45, 178.64, 144.47, 124.77, 44.75 | D₂O | [8] |

For 2-hexyl-3-methylidenebutanedioic acid, additional signals in both ¹H and ¹³C NMR spectra corresponding to the hexyl group would be expected.

Experimental Protocols: Proposed Synthesis

A plausible synthetic route to 2-hexyl-3-methylidenebutanedioic acid would involve the alkylation of an itaconate diester followed by hydrolysis. A detailed hypothetical protocol is provided below.

Proposed Synthesis of 2-Hexyl-3-Methylidenebutanedioic Acid:

Step 1: Diethyl Itaconate Formation Itaconic acid is first converted to its diethyl ester to protect the carboxylic acid groups and facilitate the subsequent alkylation reaction.

-

Materials: Itaconic acid, absolute ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether.

-

Procedure:

-

A mixture of itaconic acid (1 mole), absolute ethanol (5 moles), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield diethyl itaconate.

-

Step 2: Alkylation of Diethyl Itaconate The diethyl itaconate is then alkylated with 1-bromohexane using a suitable base.

-

Materials: Diethyl itaconate, 1-bromohexane, lithium diisopropylamide (LDA), tetrahydrofuran (THF), ammonium chloride solution.

-

Procedure:

-

A solution of diethyl itaconate (1 mole) in anhydrous THF is cooled to -78°C under an inert atmosphere.

-

A solution of LDA (1.1 moles) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C.

-

1-Bromohexane (1.2 moles) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, diethyl 2-hexyl-3-methylidenebutanedioate, is purified by column chromatography.

-

Step 3: Hydrolysis to 2-Hexyl-3-Methylidenebutanedioic Acid The final step is the hydrolysis of the diester to the dicarboxylic acid.

-

Materials: Diethyl 2-hexyl-3-methylidenebutanedioate, sodium hydroxide, ethanol, hydrochloric acid.

-

Procedure:

-

The purified diester (1 mole) is dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide (2.5 moles).

-

The mixture is refluxed for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

-

The solution is acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hexyl-3-methylidenebutanedioic acid.

-

Proposed synthesis workflow for 2-hexyl-3-methylidenebutanedioic acid.

Biological Activity and Signaling Pathways

Itaconic acid is a key immunometabolite with well-documented antimicrobial and anti-inflammatory properties.[9][10] It is produced in mammalian immune cells, particularly macrophages, during inflammation.[11] The introduction of a hexyl group to the itaconic acid backbone would likely modulate these biological activities. The increased lipophilicity could enhance cell membrane permeability, potentially leading to altered potency and pharmacokinetics.

Key Signaling Pathways Involving Itaconic Acid:

-

Nrf2 Activation: Itaconic acid is known to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by alkylating Keap1, a negative regulator of Nrf2.[11][12] This leads to the expression of antioxidant and anti-inflammatory genes.[12]

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate can inhibit the Krebs cycle enzyme SDH, leading to an accumulation of succinate and subsequent metabolic reprogramming that can dampen inflammatory responses.[12][13]

-

Antimicrobial Activity: Itaconic acid inhibits isocitrate lyase, a key enzyme in the glyoxylate shunt of many pathogenic bacteria, thereby preventing their growth.[10][14]

The 2-hexyl derivative is hypothesized to interact with these same pathways, although the extent of its activity would require experimental validation.

Activation of the Nrf2 antioxidant pathway by itaconic acid derivatives.

Biosynthesis of the Itaconate Backbone:

The itaconate core of the molecule is naturally synthesized from the Krebs cycle intermediate cis-aconitate.

References

- 1. Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes | MDPI [mdpi.com]

- 2. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Itaconic acid - Wikipedia [en.wikipedia.org]

- 5. Itaconic acid CAS#: 97-65-4 [m.chemicalbook.com]

- 6. ITACONIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Itaconic acid | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Itaconic Acid: Antimicrobial Activities and Biosynthetic Pathways_Chemicalbook [chemicalbook.com]

- 11. Itaconic Acid as A Differential Transcription Regulator of Apoptosis and Autophagy Pathways Genes: A Rat Adipose Mesenchymal Stem Cells Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Hexylitaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid (HIA), a naturally occurring itaconic acid derivative, has garnered significant interest in the scientific community, particularly for its role as an inhibitor of the p53-HDM2 protein-protein interaction, a critical pathway in cancer progression. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis of its racemic mixture, the chromatographic resolution of its enantiomers, and the characterization of their distinct chiroptical and biological properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of these promising compounds.

Introduction

Hexylitacaconic acid, systematically named 2-hexyl-3-methylidenebutanedioic acid, is a C11 dicarboxylic acid featuring a single chiral center at the C3 position. Consequently, it exists as a pair of enantiomers: (+)-hexylitaconic acid and (-)-hexylitaconic acid. Both enantiomeric forms have been isolated from natural sources, highlighting the importance of stereochemistry in their biological function.[1] The primary mechanism of action for this compound's anticancer potential lies in its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2).[2][3] This inhibition leads to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis in cancer cells. Understanding the stereospecific synthesis, separation, and activity of each enantiomer is paramount for the development of potent and selective therapeutic agents.

Stereochemistry and Absolute Configuration

This compound possesses one stereocenter, giving rise to two enantiomers. The absolute configuration of these enantiomers has been determined through vibrational circular dichroism (VCD) spectroscopy.[3] The naturally occurring (-)-enantiomer has been assigned the (R)-configuration, while the (+)-enantiomer possesses the (S)-configuration. This assignment is crucial for understanding the structure-activity relationship and for the design of stereoselective syntheses.

Racemic Synthesis of this compound

The preparation of enantiomerically pure samples of this compound typically begins with the synthesis of a racemic mixture, which is then subjected to chiral resolution. A common synthetic approach involves a Michael addition reaction.

Experimental Protocol: Racemic Synthesis

This protocol is based on established synthetic methodologies for similar compounds and may require optimization.

-

Michael Addition: Diethyl malonate is reacted with 2-(2Z-pentenyl)-2-cyclopenten-1-one in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. This reaction forms the two racemic stereoisomers of the diethyl ester of a precursor to this compound.

-

Decarboxylative Saponification: The resulting diester is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating with a strong base, such as potassium hydroxide, in a high-boiling point solvent like ethylene glycol, followed by acidification. This step removes one of the ester groups as carbon dioxide and hydrolyzes the remaining ester to the carboxylic acid, yielding racemic this compound.

-

Purification: The crude racemic this compound is then purified using standard techniques such as column chromatography on silica gel.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

This protocol is a representative method and may require optimization based on the specific chiral stationary phase and equipment used.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralpak series), is typically employed for the resolution of acidic compounds.[4]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids. A typical mobile phase composition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

-

Detection: The enantiomers can be detected by UV absorbance at a wavelength of approximately 210 nm.

-

Elution Order: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Quantitative Data

The following tables summarize the key quantitative data for the enantiomers of this compound.

| Property | (+)-(S)-Hexylitaconic Acid | (-)-(R)-Hexylitaconic Acid | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | C₁₁H₁₈O₄ | [5] |

| Molecular Weight | 214.26 g/mol | 214.26 g/mol | [5] |

| Absolute Configuration | S | R | [3] |

Table 1: Physicochemical Properties of this compound Enantiomers

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]D²⁰ | Data not available | Data not available | |

| (-)-(R)-Hexylitaconic Acid | Data not available | Data not available |

Table 2: Chiroptical Properties of this compound Enantiomers (Note: While the signs of optical rotation are known, specific values from a primary source detailing the synthesis and separation were not available in the reviewed literature.)

| Enantiomer | IC₅₀ (p53-HDM2 Inhibition) | Assay Method | Reference |

| (+)-(S)-Hexylitaconic Acid | Comparable to (-)-enantiomer | ELISA | [6] |

| (-)-(R)-Hexylitaconic Acid | 50 µg/mL (approx. 233 µM) | ELISA | [2] |

Table 3: Biological Activity of this compound Enantiomers

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its synthesis and enantiomeric separation.

Caption: Inhibition of the p53-HDM2 interaction by this compound.

Caption: Experimental workflow for the synthesis and resolution of HIA enantiomers.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry, synthesis, separation, and biological activity of the enantiomers of this compound. The information presented herein underscores the importance of considering stereoisomerism in drug design and development. The provided experimental frameworks for racemic synthesis and chiral HPLC resolution offer a solid foundation for researchers to produce and study these compounds. While both enantiomers exhibit inhibitory activity against the p53-HDM2 interaction, further investigation into their differential potency, pharmacokinetic, and pharmacodynamic profiles is warranted to fully elucidate their therapeutic potential. The data and methodologies compiled in this guide are intended to accelerate research efforts aimed at harnessing the anticancer properties of this compound and its derivatives.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound: a new inhibitor of p53-HDM2 interaction isolated from a marine-derived fungus, Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H18O4 | CID 11447214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Hexylitaconic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of hexylitaconic acid, a naturally occurring itaconic acid derivative with promising biological activities, and its key derivatives. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound. It also explores the spectroscopic properties of its dihydro and methyl ester derivatives. Detailed experimental protocols for these analytical techniques are provided to facilitate reproducible research. Furthermore, this guide visualizes the known signaling pathway of this compound as an inhibitor of the p53-MDM2 interaction, a critical pathway in cancer research.

Introduction

This compound, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a fungal metabolite that has garnered significant interest in the scientific community.[1] First identified as a plant growth regulator, recent studies have unveiled its potential as an antitumor agent through the inhibition of the p53-MDM2 protein-protein interaction.[1] A thorough understanding of its chemical structure and that of its derivatives is paramount for advancing its application in drug development and other fields. Spectroscopic techniques such as NMR, MS, and IR spectroscopy are indispensable tools for the structural elucidation and characterization of these compounds. This guide aims to consolidate the available spectroscopic data and provide standardized experimental methodologies for researchers.

Spectroscopic Data of this compound

The unique structure of this compound, featuring a hexyl side chain and an α,β-unsaturated carboxylic acid moiety, gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the hexyl chain, the methine proton, and the vinylidene protons. A representative ¹H-NMR spectrum of this compound in CDCl₃ at 500 MHz has been reported.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Hexyl Chain | ||||

| CH₃ | 0.88 | t | 6.8 | 14.0 |

| (CH₂)₄ | 1.25-1.35 | m | 22.5, 27.2, 29.0, 31.6 | |

| α-CH₂ | 1.85 | m | 30.1 | |

| Backbone | ||||

| CH | 3.55 | t | 7.7 | 47.1 |

| =CH₂ | 6.33 | s | 129.5 | |

| 5.75 | s | |||

| Carboxyl | ||||

| C=O | - | - | 171.8 | |

| C=O | - | - | 179.7 | |

| Other | ||||

| C=C | - | - | 137.6 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry confirms the molecular formula C₁₁H₁₈O₄. The fragmentation pattern in electron ionization (EI) mass spectrometry of carboxylic acids typically involves the loss of water (M-18), the carboxyl group (M-45), and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| 2955, 2925, 2855 | C-H | Stretching (Alkyl) |

| 1710 | C=O | Stretching (α,β-unsaturated carboxylic acid) |

| 1690 | C=O | Stretching (Carboxylic acid) |

| 1640 | C=C | Stretching (Alkene) |

| 1410 | C-O-H | Bending |

| 1240 | C-O | Stretching |

| 910 | =C-H | Bending (out-of-plane) |

Spectroscopic Data of this compound Derivatives

The spectroscopic characteristics of this compound can be altered through chemical modification, providing insights into structure-activity relationships.

Dihydro-hexylitaconic Acid

Catalytic hydrogenation of this compound yields its dihydro-derivative. The most significant change in the NMR spectra is the disappearance of the vinylidene proton signals and the appearance of signals corresponding to a methyl group and an additional methine proton.

This compound Methyl Ester

Esterification of the carboxylic acid groups results in the formation of the corresponding methyl ester. In the ¹H-NMR spectrum, this is evidenced by the appearance of a singlet around 3.7 ppm, corresponding to the methyl ester protons. In the ¹³C-NMR spectrum, a new signal around 52 ppm for the methoxy carbon will be observed. The IR spectrum will show a shift in the C=O stretching frequency to around 1740 cm⁻¹ for the ester carbonyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H-NMR):

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C-NMR):

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization for GC-MS):

-

To a dry vial containing approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

The derivatized sample is then ready for injection.

GC-MS Parameters:

-

GC Column: DB-5ms or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be collected prior to sample analysis.

Signaling Pathway Visualization

This compound has been identified as an inhibitor of the p53-MDM2 interaction. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function. By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to an accumulation of p53 and subsequent activation of p53-mediated tumor suppression pathways.

Caption: Inhibition of the p53-MDM2 pathway by this compound.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of this compound and its derivatives. The detailed NMR, MS, and IR data, coupled with standardized experimental protocols, will aid researchers in the identification, characterization, and further development of these promising bioactive compounds. The visualization of the p53-MDM2 inhibitory pathway highlights the therapeutic potential of this compound and underscores the importance of continued research in this area.

References

The Biological Activity of Hexylitaconic Acid as a p53-HDM2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of hexylitaconic acid as an inhibitor of the p53-HDM2 protein-protein interaction. This document details the quantitative inhibitory data, comprehensive experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the p53-HDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome."[1] It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] The activity of p53 is tightly regulated by the human double minute 2 (HDM2) protein, an E3 ubiquitin ligase.[2][3] HDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53.[2][3] This interaction forms a negative feedback loop, as p53 itself transcriptionally activates the HDM2 gene.

In many human cancers with wild-type p53, the function of p53 is abrogated by the overexpression of HDM2.[1][2][3] This makes the p53-HDM2 interaction a prime target for therapeutic intervention. Small molecules that can disrupt this interaction can stabilize and activate p53, leading to the restoration of its tumor-suppressive functions.[1][2][4]

This compound: A Natural Product Inhibitor of p53-HDM2

This compound is a naturally occurring compound isolated from the marine-derived fungus Arthrinium sp.[5] It has been identified as a novel inhibitor of the p53-HDM2 interaction.[5] Structurally, it is a dicarboxylic acid with a chiral center.

Mechanism of Action

This compound functions by directly binding to the HDM2 protein within the p53-binding hydrophobic pocket.[6] By occupying this pocket, it physically blocks the interaction between HDM2 and p53. This prevents the HDM2-mediated ubiquitination and degradation of p53, leading to an accumulation of p53 protein in the cell and the subsequent activation of p53-downstream pathways, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53. It has been shown that this compound does not bind to p53 directly.[6]

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound and its enantiomers on the p53-HDM2 interaction has been quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

| Compound | Assay Type | IC50 | Reference |

| (-)-Hexylitaconic acid | ELISA | 50 µg/mL | [5] |

| (+)-Hexylitaconic acid | ELISA | Comparable to (-)-enantiomer | [6] |

| Racemic this compound | ELISA | Not explicitly reported, but activity is present | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound on the p53-HDM2 interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the inhibition of the p53-HDM2 interaction.

Materials:

-

Recombinant human p53 protein

-

Recombinant human HDM2 protein (GST-tagged)

-

Glutathione-coated 96-well plates

-

Anti-p53 monoclonal antibody (e.g., DO-1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

Assay buffer (e.g., PBS)

-

This compound and other test compounds

Procedure:

-

Coating: Coat the wells of a glutathione-coated 96-well plate with GST-HDM2 (e.g., 100 µL of 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Inhibitor Incubation: Add 50 µL of various concentrations of this compound (or other inhibitors) diluted in assay buffer to the wells. Add 50 µL of assay buffer with DMSO as a control.

-

p53 Incubation: Add 50 µL of recombinant human p53 (e.g., 0.5 µg/mL in assay buffer) to all wells and incubate for 2 hours at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of anti-p53 monoclonal antibody (e.g., 1:1000 dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Fluorescence Polarization (FP) Assay

This biophysical assay measures the disruption of the p53-HDM2 interaction in solution.[8][9][10]

Materials:

-

Recombinant human HDM2 protein (N-terminal domain, e.g., residues 1-125)

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53 peptide 13-29)

-

Assay buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume microplates

-

This compound and other test compounds

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of HDM2 and the fluorescently labeled p53 peptide in assay buffer.

-

Assay Plate Setup: To each well of a 384-well plate, add 10 µL of the this compound dilution (or control).

-

Protein-Peptide Addition: Add 10 µL of the HDM2/fluorescent p53 peptide mixture to each well. Final concentrations should be optimized, for example, 100 nM HDM2 and 10 nM fluorescent p53 peptide.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., for TAMRA, excitation at 530 nm and emission at 590 nm).

-

Data Analysis: The decrease in fluorescence polarization indicates inhibition of the p53-HDM2 interaction. Calculate the percent inhibition and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[11][12][13]

Materials:

-

Recombinant human HDM2 protein (N-terminal domain)

-

This compound

-

Dialysis buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze both the HDM2 protein and this compound extensively against the same dialysis buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both protein and ligand.

-

Instrument Setup: Set up the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading: Load the HDM2 protein solution (e.g., 20 µM) into the sample cell and the this compound solution (e.g., 200 µM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the HDM2 solution, with sufficient time between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.[14][15][16]

Materials:

-

Recombinant human HDM2 protein

-

Recombinant human p53 protein (or a p53-derived peptide)

-

SPR sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound

Procedure:

-

Chip Immobilization: Immobilize the p53 protein (or peptide) onto the sensor chip surface via amine coupling.

-

System Equilibration: Equilibrate the system with running buffer.

-

Binding Analysis: Inject various concentrations of HDM2 over the immobilized p53 surface and monitor the binding response.

-

Inhibition Assay: Pre-incubate a fixed concentration of HDM2 with varying concentrations of this compound. Inject these mixtures over the p53-immobilized surface.

-

Regeneration: After each binding cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

Data Analysis: A decrease in the binding response of HDM2 in the presence of this compound indicates inhibition. Determine the kinetic parameters (kon, koff) and the binding affinity (Kd). Calculate the IC50 of the inhibitor.

Mammalian Two-Hybrid (M2H) Assay

This cell-based assay assesses the disruption of the p53-HDM2 interaction within a cellular context.[17][18][19][20]

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for a GAL4 DNA-binding domain-p53 fusion protein (pBIND-p53)

-

Expression vector for a VP16 activation domain-HDM2 fusion protein (pACT-HDM2)

-

Reporter plasmid containing GAL4 upstream activating sequences driving a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay system or β-galactosidase detection kit

Procedure:

-

Cell Seeding: Seed the mammalian cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the pBIND-p53, pACT-HDM2, and reporter plasmids.

-

Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a further 24-48 hours.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase or colorimetric change for β-galactosidase).

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates the disruption of the p53-HDM2 interaction. Determine the IC50 value.

Conclusion

This compound represents a promising natural product lead for the development of novel anticancer therapeutics targeting the p53-HDM2 interaction. Its ability to directly bind to HDM2 and reactivate the p53 tumor suppressor pathway has been demonstrated through various in vitro assays. The experimental protocols detailed in this guide provide a comprehensive framework for the further investigation and characterization of this compound and other potential p53-HDM2 inhibitors. Further studies, including structural elucidation of the this compound-HDM2 complex and in vivo efficacy studies, are warranted to fully explore its therapeutic potential.

References

- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy | Annual Reviews [annualreviews.org]

- 5. This compound: a new inhibitor of p53-HDM2 interaction isolated from a marine-derived fungus, Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical studies of this compound, an inhibitor of p53-HDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 14. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 19. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.com]

- 20. takarabio.com [takarabio.com]

Hexylitaconic Acid: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexylitaconic Acid (HIA) is a naturally occurring compound that has emerged as a molecule of interest in cancer research due to its targeted mechanism of action. This technical guide provides a detailed overview of the current understanding of HIA's effects on cancer cells, focusing on its core mechanism: the inhibition of the p53-MDM2 protein-protein interaction. While the direct cellular effects of HIA on cancer cell lines are not extensively documented in publicly available literature, this guide synthesizes the existing data, outlines the primary mechanism, and provides detailed, albeit generalized, experimental protocols for key assays relevant to its study. The information presented herein is intended to serve as a foundational resource for researchers investigating HIA as a potential anti-cancer therapeutic.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The primary established mechanism of action of this compound in the context of cancer is its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2).[1][2]

Under normal cellular conditions, MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and inactivation of its tumor-suppressive functions, which include the induction of apoptosis and cell cycle arrest.

This compound acts as a direct inhibitor of this interaction by binding to the p53-binding pocket of the MDM2 protein. This binding event physically blocks the association of p53 with MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization and accumulation of p53 can then lead to the transcriptional activation of its target genes, ultimately resulting in anti-tumor effects such as apoptosis and cell cycle arrest. Both the (+)- and (-)-enantiomers of this compound have been shown to be active in inhibiting the p53-HDM2 interaction.

Quantitative Data: p53-MDM2 Interaction Inhibition

The inhibitory potency of this compound against the p53-MDM2 interaction has been quantified using an in vitro enzyme-linked immunosorbent assay (ELISA).

| Compound | Assay Type | Target | IC50 Value | Reference |

| (-)-Hexylitaconic Acid | ELISA | p53-HDM2 Interaction | 50 µg/mL | [2] |

Note: As of the latest available data, specific IC50 values for the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines have not been reported in the public domain.

Putative Downstream Effects on Cancer Cells

The inhibition of the p53-MDM2 interaction by this compound is expected to trigger a cascade of downstream events that contribute to its anti-cancer activity. While specific experimental data for HIA is limited, the known functions of p53 allow for the postulation of the following effects:

-

Induction of Apoptosis: Stabilized p53 is a potent activator of the intrinsic apoptotic pathway. It can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

-

Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S and G2/M checkpoints, primarily through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. This provides time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Further research is required to experimentally validate and quantify these downstream effects of this compound in various cancer cell lines.

Experimental Protocols

The following are detailed, representative protocols for key experiments that are crucial for elucidating the mechanism of action of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

p53-MDM2 Interaction Assay (ELISA-based)

Objective: To quantify the inhibitory effect of this compound on the p53-MDM2 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

Recombinant human p53 protein (often a peptide corresponding to the N-terminal transactivation domain)

-

High-binding 96-well microplates

-

Primary antibodies: anti-p53 and anti-MDM2

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk in wash buffer)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant MDM2 protein (e.g., 100 ng/well in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibition Reaction: Add varying concentrations of this compound (prepared in assay buffer) to the wells, followed by the addition of a constant concentration of recombinant p53 peptide. Include a vehicle control (solvent only). Incubate for 2 hours at room temperature to allow for the interaction and potential inhibition.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add the anti-p53 primary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic/anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-